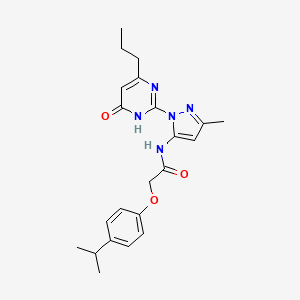
2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound with a unique structural composition that includes an acetamide, a pyrazole, and a pyrimidine moiety. Its molecular formula is C22H27N5O3, and its molecular weight is approximately 405.48 g/mol. The intricate structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Isopropyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Phenoxy Ring : Contributes to the compound's interaction with biological targets.
- Pyrazole and Pyrimidine Moieties : Known for their roles in various pharmacological activities.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and others.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its structural characteristics.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against MCF-7 cell line |
| Antimicrobial | Exhibits antibacterial and antifungal effects |
| Anti-inflammatory | Potential to reduce inflammation |
Anticancer Studies
Research has indicated that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, studies involving MTT assays have shown that these compounds can significantly reduce cell viability in cancer cell lines compared to control groups .
In one study, the synthesized derivatives were tested on the MCF-7 cell line using varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
The proposed mechanism of action for the anticancer activity involves:
- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with the cell cycle, preventing cancer cells from dividing.
Propriétés
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-5-6-17-12-20(28)25-22(23-17)27-19(11-15(4)26-27)24-21(29)13-30-18-9-7-16(8-10-18)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIWSQJKLZBBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













